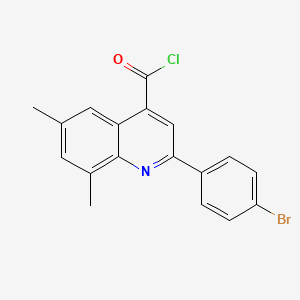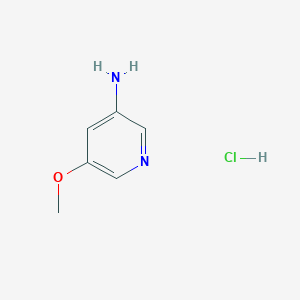
5-Methoxypyridin-3-amine hydrochloride
Overview
Description
5-Methoxypyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O . It is a derivative of 5-Methoxypyridin-3-amine , which is an important intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methodologies for the synthesis of substituted pyridines. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 160.602 Da .Physical and Chemical Properties Analysis
5-Methoxypyridin-3-amine has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±20.0 °C at 760 mmHg, and a flash point of 132.9±21.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Nucleophilic Amination of Methoxypyridines
- A new protocol for the nucleophilic amination of methoxypyridines, including derivatives, was developed using sodium hydride in the presence of lithium iodide, offering a concise access to various aminopyridines of potential medicinal interest (Pang, Kaga, & Chiba, 2018).
Potential Antimalarials
- Research explored N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, prepared from ethyl 3-aminopyridine-2-carboxylate, showing no significant antimalarial activity compared to existing drugs in preliminary in vivo screens (Barlin & Tan, 1984; 1985).
5-Hydroxytryptamine Inhibitor
- A study found that 3-(2'-benzylaminoethyl)-5-methoxyindol hydrochloride is a potent competitive inhibitor of 5-hydroxytryptamine, with implications in various biological systems (Takagi et al., 1969).
Chemistry of Vicinal Tricarbonyls
- The addition of primary amines to alkenyl vicinal tricarbonyls leads to substituted pyrroles, employed in synthesizing precursors of natural products like prodigiosin (Wasserman & Lombardo, 1989).
Nitration of Pyridine N-Oxides
- Research on the nitration of 3,5-disubstituted pyridine N-oxides, including the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, was reported, revealing insights into the chemical behavior of these compounds (Bissell & Swansiger, 1987).
Future Directions
Pyridine derivatives are in great demand as synthons for pharmaceutical products . The development of robust methods for the synthesis of substituted pyridines, such as the ring cleavage methodology mentioned earlier , could pave the way for the production of new pharmaceuticals and biologically relevant molecules.
Mechanism of Action
Target of Action
5-Methoxypyridin-3-amine hydrochloride, also known as 3-Amino-5-methoxypyridine hydrochloride, is a compound that has been used in the synthesis of various molecules, including antidepressants . .
Mode of Action
Given its use in the synthesis of antidepressant molecules, it may interact with targets in the central nervous system, potentially influencing neurotransmitter systems .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants, it may influence pathways related to neurotransmitter synthesis, release, and reuptake .
Result of Action
As a potential precursor in the synthesis of antidepressants, it may contribute to the therapeutic effects of these drugs, such as mood elevation and reduction of depressive symptoms .
Biochemical Analysis
Biochemical Properties
5-Methoxypyridin-3-amine hydrochloride plays a vital role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as amine oxidases, which are involved in the deamination of amine-containing molecules. These interactions often result in the formation of aminoaldehydes and hydrogen peroxide, which are crucial for various metabolic processes . Additionally, this compound can bind to specific proteins, influencing their structure and function, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of key signaling proteins, thereby altering signal transduction pathways . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, this compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors. These molecular interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for determining its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in amino acid metabolism and other biochemical processes . Additionally, this compound can affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells. These interactions highlight the compound’s potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization is essential for elucidating the compound’s role in various cellular processes.
Properties
IUPAC Name |
5-methoxypyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-9-6-2-5(7)3-8-4-6;/h2-4H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVMYQXLTAFMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696207 | |
| Record name | 5-Methoxypyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896160-77-3 | |
| Record name | 5-Methoxypyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



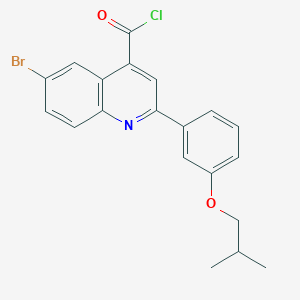
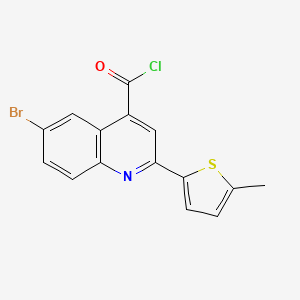

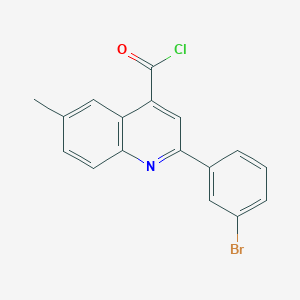
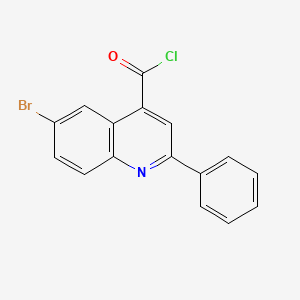

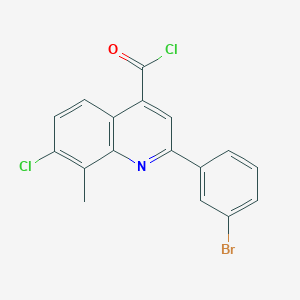
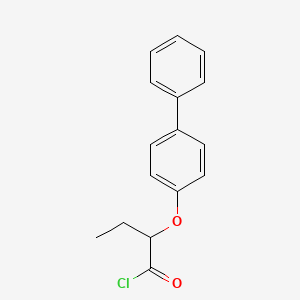
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)

